molecular formula C22H27ClN6O B2844951 N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179414-42-6

N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2844951
CAS No.: 1179414-42-6
M. Wt: 426.95
InChI Key: DIEKXWZGIJLJGI-UHFFFAOYSA-N
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Description

N²-(3,5-Dimethylphenyl)-N⁴-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based small molecule with a molecular formula of C₂₂H₂₇ClN₆O₂ (calculated based on substituent analysis). The compound features:

  • N²-substituent: 3,5-Dimethylphenyl (two methyl groups at meta positions on the benzene ring).
  • N⁴-substituent: 3-Methoxyphenyl (methoxy group at the meta position).
  • 6-position: Pyrrolidin-1-yl group.
  • Counterion: Hydrochloride.

Properties

IUPAC Name

2-N-(3,5-dimethylphenyl)-4-N-(3-methoxyphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O.ClH/c1-15-11-16(2)13-18(12-15)24-21-25-20(23-17-7-6-8-19(14-17)29-3)26-22(27-21)28-9-4-5-10-28;/h6-8,11-14H,4-5,9-10H2,1-3H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEKXWZGIJLJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound with potential applications in various scientific fields. Its unique triazine core, substituted with dimethylphenyl and methoxyphenyl groups, suggests significant biological activity. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine ring structure that is crucial for its biological activity. The presence of the pyrrolidine group enhances its solubility and bioavailability. The molecular formula is C19H24ClN7C_{19}H_{24}ClN_7 with a molecular weight of approximately 404.89 g/mol.

Structural Formula

N2 3 5 dimethylphenyl N4 3 methoxyphenyl 6 pyrrolidin 1 yl 1 3 5 triazine 2 4 diamine hydrochloride\text{N2 3 5 dimethylphenyl N4 3 methoxyphenyl 6 pyrrolidin 1 yl 1 3 5 triazine 2 4 diamine hydrochloride}

Anticancer Properties

Research has indicated that compounds similar to N2-(3,5-dimethylphenyl)-N4-(3-methoxyphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine derivatives exhibit anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by inhibiting specific signaling pathways involved in cell proliferation.
  • Case Studies : In vitro studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

Studies have also reported antimicrobial properties associated with triazine derivatives:

  • Activity Spectrum : Compounds have demonstrated effectiveness against a range of bacteria and fungi.
  • Research Findings : For example, a study showed that similar triazines inhibited the growth of Staphylococcus aureus and Candida albicans.

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for certain enzymes:

  • Target Enzymes : It has been investigated for its potential to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
  • Inhibition Studies : Experimental data suggest that it competes effectively with substrates for binding sites on DHFR.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Binding Affinity : The compound binds to specific receptors or enzymes in the body.
  • Modulation of Signaling Pathways : It can modulate pathways involved in cell survival and proliferation.
  • Induction of Apoptosis : By affecting mitochondrial function or activating caspases.

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in breast and lung cancer cells[Research Article 1]
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans[Research Article 2]
Enzyme InhibitionInhibits dihydrofolate reductase with competitive binding[Research Article 3]

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is compared below with two closely related analogs (Table 1).

Table 1: Structural and Physicochemical Comparisons

Compound Name N²-Substituent N⁴-Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3,5-Dimethylphenyl 3-Methoxyphenyl C₂₂H₂₇ClN₆O₂ 473.95 (calculated) Enhanced lipophilicity due to dual methyl groups; meta-methoxy for H-bonding.
Analog 1 3-Methoxyphenyl 3-Methylphenyl C₂₁H₂₅ClN₆O 412.92 Lower molecular weight; single methyl at N⁴; reduced steric bulk.
Analog 2 3,5-Dimethylphenyl 4-Methoxyphenyl C₂₂H₂₇ClN₆O₂ ~474 (estimated) Para-methoxy at N⁴ alters electronic distribution vs. meta-substitution.

Impact of Substituent Modifications

(a) N²-Substituent: Methyl vs. Methoxy
  • The target compound’s 3,5-dimethylphenyl group at N² increases lipophilicity compared to Analog 1’s 3-methoxyphenyl . This may enhance membrane permeability but reduce aqueous solubility.
(b) N⁴-Substituent: Positional Isomerism
  • The target compound’s 3-methoxyphenyl at N⁴ differs from Analog 2’s 4-methoxyphenyl . Meta-substitution allows for distinct electronic effects (e.g., resonance vs. inductive) and spatial orientation, which could influence receptor binding affinity .
(c) Pyrrolidin-1-yl Group
  • All three compounds retain the pyrrolidin-1-yl group at the 6-position, suggesting a conserved role in solubility modulation or secondary interactions (e.g., van der Waals forces) .

Hypothesized Pharmacological Implications

  • Target Compound : The 3,5-dimethylphenyl group may improve metabolic stability compared to Analog 1’s single methyl group, reducing susceptibility to oxidative degradation.
  • Analog 1 : The simpler N⁴-methylphenyl group might favor faster clearance due to lower molecular complexity.
  • Analog 2 : Para-methoxy substitution could enhance π-π stacking interactions in planar binding sites compared to meta-substitution .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis involves sequential nucleophilic substitutions on cyanuric chloride. First, 3,5-dimethylaniline reacts at the N2 position, followed by 3-methoxyaniline at N4, and pyrrolidine at C6. Key optimizations include:

  • Solvents : Dichloromethane or acetonitrile for improved solubility .
  • Catalysts : Triethylamine (1.2–1.5 eq) to neutralize HCl byproducts .
  • Purification : Recrystallization (ethanol/water) or silica gel chromatography (eluent: 5% methanol in dichloromethane) .
    • Yield Enhancement : Continuous flow synthesis reduces side reactions in industrial-scale production .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Techniques :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidine protons at δ 1.8–2.1 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) verifies molecular ion peaks (e.g., [M+H]+ ~527.2 g/mol) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>98%) .

Q. How does the hydrochloride salt form influence solubility and stability under varying experimental conditions?

  • Solubility : Enhanced water solubility (>50 mg/mL) due to ionic interactions .
  • Stability : Stable at pH 4–8 and 4–25°C for >6 months; degrades at >60°C or pH <2 (hydrolysis of triazine ring) .

Advanced Research Questions

Q. What mechanisms underlie its enzyme inhibition potential, and how can binding affinities be quantified?

  • Targets : Likely kinases or G-protein-coupled receptors (GPCRs) due to triazine core’s ATP-mimetic properties .
  • Assays :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) .
  • Fluorescence Polarization : Competes with fluorescent probes (e.g., FITC-labeled ATP) .

Q. How can structure-activity relationship (SAR) studies evaluate substituent impacts (e.g., methoxy vs. methyl groups) on bioactivity?

  • Approach :

  • Analog Synthesis : Replace 3-methoxyphenyl with 3-fluorophenyl or 3-hydroxyphenyl .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts steric/electronic effects on binding pockets .
  • In Vitro Testing : IC50 comparisons in cancer cell lines (e.g., MCF-7, HepG2) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?

  • Standardization : Use identical cell lines (e.g., ATCC-certified) and assay protocols (e.g., MTT vs. resazurin) .
  • Orthogonal Validation : Combine enzymatic assays (e.g., kinase inhibition) with phenotypic screens (e.g., apoptosis markers) .

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